molecular formula C26H28O13 B12802318 Rubiadinprimeveroside CAS No. 26388-47-6

Rubiadinprimeveroside

Cat. No.: B12802318
CAS No.: 26388-47-6
M. Wt: 548.5 g/mol
InChI Key: MICKPSHQKPCYJH-WFLOGZPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rubiadinprimeveroside can be synthesized through the glycosylation of rubiadin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The glycosylation reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or using glycosyltransferase enzymes .

Industrial Production Methods

Industrial production of this compound involves the extraction of rubiadin from the roots of Rubia tinctorum, followed by glycosylation with primeverose. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure rubiadin. The glycosylation step is then performed on an industrial scale using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rubiadinprimeveroside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Rubiadin and other oxidized anthraquinone derivatives.

    Reduction: Reduced forms of this compound.

    Hydrolysis: Rubiadin and primeverose

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in the treatment of various cancers, inflammatory diseases, and oxidative stress-related conditions.

    Industry: Used in the production of natural dyes and pigments .

Mechanism of Action

Rubiadinprimeveroside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rubiadinprimeveroside is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its potent biological activities and diverse applications in various fields.

Properties

CAS No.

26388-47-6

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

IUPAC Name

1-hydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C26H28O13/c1-9-14(6-12-16(17(9)28)19(30)11-5-3-2-4-10(11)18(12)29)38-26-24(35)22(33)21(32)15(39-26)8-37-25-23(34)20(31)13(27)7-36-25/h2-6,13,15,20-28,31-35H,7-8H2,1H3/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1

InChI Key

MICKPSHQKPCYJH-WFLOGZPDSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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